molecular formula C33H62N14O10 B12603429 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651291-93-9

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12603429
CAS No.: 651291-93-9
M. Wt: 814.9 g/mol
InChI Key: GZTGHUHBVCKWOU-HIYRCXEDSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or D

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

The compound is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:

  • Resin Loading : The first amino acid is attached to the resin.
  • Deprotection : The protecting group on the amino acid is removed.
  • Coupling : The next amino acid is added using coupling reagents (e.g., HBTU or DIC).
  • Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage and Purification : The completed peptide is cleaved from the resin and purified.

The biological activity of this compound involves its interaction with specific molecular targets within cells, which can modulate various biochemical pathways. Although detailed mechanisms are still under investigation, it is believed that:

  • The compound may influence enzyme activity and protein-protein interactions.
  • It could act as a signaling molecule, affecting cellular processes such as growth, differentiation, and apoptosis.

1. Cellular Interactions

Research indicates that this compound has potential roles in:

  • Cell Signaling : Modulating pathways related to cell growth and survival.
  • Protein Interactions : Influencing how proteins interact with one another, which can have implications in various biological processes.

2. Therapeutic Applications

The compound has been explored for potential therapeutic uses:

  • Drug Delivery Systems : Its structural properties may allow it to serve as a vehicle for targeted drug delivery.
  • Biomarkers : Investigated as a potential biomarker for certain diseases due to its unique structural characteristics.

Case Studies

Several studies have focused on the biological implications of similar compounds, providing insights into the potential effects of this compound:

  • Study on Peptide Synthesis : Investigated the efficiency of SPPS in synthesizing complex peptides like this one, highlighting its stability and reactivity under various conditions.
  • Biological Activity Assessment : Assessed the compound's effects on cellular models, noting changes in cell proliferation and apoptosis rates when exposed to varying concentrations.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Cell SignalingModulates pathways affecting growth and survival
Protein InteractionsInfluences interactions between proteins
Drug DeliveryPotential vehicle for targeted therapies
Biomarker PotentialInvestigated for disease biomarker applications

Properties

CAS No.

651291-93-9

Molecular Formula

C33H62N14O10

Molecular Weight

814.9 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C33H62N14O10/c1-15(2)23(45-26(51)17(5)43-21(49)13-41-27(52)19(34)9-7-11-39-32(35)36)29(54)46-24(16(3)4)30(55)47-25(18(6)48)28(53)42-14-22(50)44-20(31(56)57)10-8-12-40-33(37)38/h15-20,23-25,48H,7-14,34H2,1-6H3,(H,41,52)(H,42,53)(H,43,49)(H,44,50)(H,45,51)(H,46,54)(H,47,55)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18+,19-,20-,23-,24-,25-/m0/s1

InChI Key

GZTGHUHBVCKWOU-HIYRCXEDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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